molecular formula C13H11FO4 B1298205 Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate CAS No. 438220-96-3

Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate

Cat. No. B1298205
CAS RN: 438220-96-3
M. Wt: 250.22 g/mol
InChI Key: GKLWVUIAIIDIGS-UHFFFAOYSA-N
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Description

“Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate” is a chemical compound . It is a derivative of 5-Phenyl-furan-2-carboxylic acids, which have emerged as a promising class of antimycobacterial agents that can interfere with iron homeostasis .


Synthesis Analysis

The synthesis of similar compounds, such as Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate, has been described in the literature . The preparation of these compounds involves chemical synthesis and their analysis is typically carried out using 1H-NMR, 13C-NMR, HRMS, and SC-XRD .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using Single Crystal X-Ray Diffraction (SC-XRD) . The conformation of the molecule, with the fluorine atom oriented towards the base of the furan ring, is stabilized by a non-traditional intramolecular CH-F bond .

Scientific Research Applications

Antimycobacterial Agents

Research has highlighted the potential of 5-phenyl-furan-2-carboxylic acids, a class to which Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate is closely related, as promising antimycobacterial agents. These compounds can interfere with iron homeostasis, which is crucial in the context of treating mycobacterial infections. A study on a similar compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, provided valuable structural insights which are relevant to understanding the properties and applications of Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate (Mori et al., 2022).

Synthesis of Phenoxy-furancarboxylates

The chemical synthesis of related compounds, such as methyl 5-phenoxy-2-furancarboxylates, from reactions involving methyl 5-nitro-2-furancarboxylate has been documented. These synthetic routes are vital for producing derivatives of Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate and expanding its potential applications in various scientific fields (Tanaka et al., 1981).

Potential in Cancer Research

A derivative of Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate, specifically Methyl-5-(hydroxymethyl)-2-furan carboxylate, has been studied for its biological activities, including cytotoxicity against cancer cell lines. This suggests potential applications of Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate in cancer research and treatment (Phutdhawong et al., 2019).

Antimicrobial Properties

A study on Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, a compound structurally similar to Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate, examined its transformation into a compound with antimicrobial properties against human pathogenic bacteria. This highlights the potential antimicrobial applications of Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate (Patel, 2020).

Mechanism of Action

Target of Action

The primary targets of Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the molecule’s conformation, with the fluorine atom oriented towards the base of the furan ring, is stabilized by a non-traditional intramolecular ch-f bond . This unique structure may play a role in its interaction with its targets.

Biochemical Pathways

The specific biochemical pathways affected by Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate are currently under investigation. Preliminary studies suggest that the presence of certain structural elements in the compound, such as tryptamine and acyl ether, can influence its biological activities .

Pharmacokinetics

Its molecular properties such as a molecular weight of 25022 and a LogP of 278430 suggest that it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate’s action are currently being studied. Early research indicates that certain derivatives of the compound have shown significant anticancer activities against certain cell lines .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate is an area of active research. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

properties

IUPAC Name

methyl 5-[(4-fluorophenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO4/c1-16-13(15)12-7-6-11(18-12)8-17-10-4-2-9(14)3-5-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLWVUIAIIDIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358357
Record name Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate

CAS RN

438220-96-3
Record name Methyl 5-((4-fluorophenoxy)methyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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